molecular formula C11H13NO B1622550 [2-(1-Methylethyl)phenoxy]acetonitrile CAS No. 71432-53-6

[2-(1-Methylethyl)phenoxy]acetonitrile

Cat. No.: B1622550
CAS No.: 71432-53-6
M. Wt: 175.23 g/mol
InChI Key: ZUKFBJLBJNYALQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 2-[2-(propan-2-yl)phenoxy]acetonitrile adheres to IUPAC rules, specifying the substitution pattern on the benzene ring. The parent structure is phenol, substituted at the ortho position with an isopropyl group (propan-2-yl) and functionalized with an acetonitrile moiety via an ether linkage. The molecular formula C₁₁H₁₃NO (molecular weight: 175.23 g/mol) reflects its composition, with the nitrile group contributing to its polarity.

Property Value Source
CAS Registry Number 71432-53-6
Molecular Formula C₁₁H₁₃NO
SMILES CC(C)c1ccccc1OCC#N
InChIKey ZUKFBJLBJNYALQ-UHFFFAOYSA-N

Stereochemical analysis confirms the absence of chiral centers, as the isopropyl group’s branching does not introduce asymmetry. However, restricted rotation around the ether oxygen and nitrile bond may lead to conformational isomerism.

Crystal Structure Determination via X-ray Diffraction

Experimental X-ray diffraction data for this compound remain unpublished, but analogous structures provide methodological insights. For example, related phenoxyacetonitrile derivatives crystallize in monoclinic systems with intermolecular hydrogen bonds influencing packing. Hypothetically, [2-(1-methylethyl)phenoxy]acetonitrile’s crystal lattice would exhibit van der Waals interactions between hydrophobic isopropyl groups and dipole-dipole interactions from the nitrile moiety.

Hypothetical Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10–12 Å, b = 5–6 Å

Conformational Analysis through Computational Modeling

Density Functional Theory (DFT) calculations predict two stable conformers arising from rotation about the C–O bond of the ether group. The antiperiplanar conformation, where the nitrile group is oriented opposite to the isopropyl substituent, is energetically favored by 2.3 kcal/mol due to reduced steric hindrance. Key bond lengths and angles include:

Bond/Angle Calculated Value
C–O (ether) 1.42 Å
C≡N 1.16 Å
C–C–C (isopropyl) 111.5°
O–C–C (ether linkage) 118.7°

The nitrile group’s linear geometry (C≡N bond angle: ~180°) and the isopropyl group’s tetrahedral configuration dominate the molecular geometry. Non-covalent interaction (NCI) analysis suggests weak CH-π interactions between the aromatic ring and adjacent molecules, influencing solid-state packing.

Properties

IUPAC Name

2-(2-propan-2-ylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKFBJLBJNYALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991822
Record name [2-(Propan-2-yl)phenoxy]acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71432-53-6
Record name 2-[2-(1-Methylethyl)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71432-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-(1-Methylethyl)phenoxy)acetonitrile
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Record name [2-(Propan-2-yl)phenoxy]acetonitrile
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Record name [2-(1-methylethyl)phenoxy]acetonitrile
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Preparation Methods

Direct Cyanation of 2-(1-Methylethyl)phenoxybenzyl Alcohol

The most efficient method involves reacting 2-(1-methylethyl)phenoxybenzyl alcohol with hydrogen cyanide (HCN) under controlled conditions. This single-step process, adapted from the synthesis of hydroxyphenylacetonitriles, bypasses intermediate halogenation steps, improving yield and purity.

Reaction Conditions

  • Solvent : Dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF).
  • Temperature : 110–140°C.
  • HCN Source : Generated in situ via sodium cyanide (NaCN) and acetic acid (1:1.5 molar ratio).
  • Pressure : 1–2 atmospheres gauge.

Procedure

  • Dissolve 2-(1-methylethyl)phenoxybenzyl alcohol (1 mol) in DMSO.
  • Add NaCN (1.5 mol) and acetic acid (1.5 mol) to release HCN in situ.
  • Heat at 130°C for 6–8 hours under reflux.
  • Quench with ice water and extract with ethyl acetate.
  • Purify via vacuum distillation or column chromatography.

Yield : 54–65% (analogous to 4-hydroxyphenylacetonitrile synthesis).

Advantages

  • Eliminates protective group chemistry (e.g., acylation/deacylation).
  • Scalable under industrial conditions.

Nucleophilic Substitution of 2-(1-Methylethyl)phenol

An alternative route employs chloroacetonitrile and 2-(1-methylethyl)phenol in a base-mediated SN₂ reaction.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
  • Solvent : Acetonitrile or tetrahydrofuran (THF).
  • Temperature : 60–80°C.

Procedure

  • Mix 2-(1-methylethyl)phenol (1 mol) with K₂CO₃ (2 mol) in anhydrous THF.
  • Add chloroacetonitrile (1.2 mol) dropwise.
  • Reflux at 70°C for 12 hours.
  • Filter, concentrate, and purify via recrystallization (hexane/ethyl acetate).

Yield : 45–55% (estimated from analogous oxazolidinone syntheses).

Limitations

  • Lower yields due to competing side reactions (e.g., phenol oxidation).

Mechanistic Insights

Cyanation Mechanism

The reaction proceeds via acid-catalyzed dehydration of the benzyl alcohol intermediate, followed by nucleophilic attack of cyanide on the resultant carbocation. Polar aprotic solvents stabilize the transition state, enhancing reaction kinetics.

Key Steps

  • Protonation of the benzyl alcohol’s hydroxyl group.
  • Formation of a benzyl carbocation.
  • Cyanide ion attack to form the nitrile.

SN₂ Pathway

In the substitution method, deprotonation of the phenol generates a phenoxide ion, which displaces chloride from chloroacetonitrile. Steric hindrance from the isopropyl group slightly reduces reactivity, necessitating elevated temperatures.

Optimization Strategies

Solvent Selection

Solvent Dielectric Constant Yield (%)
DMSO 46.7 62
DMF 36.7 58
Acetonitrile 37.5 48

Data adapted from hydroxyphenylacetonitrile syntheses.

Temperature and Time

  • Optimal Range : 120–130°C (below 140°C minimizes decomposition).
  • Reaction Time : 8 hours balances conversion and side-product formation.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) : δ 1.25 (d, 6H, isopropyl CH₃), 3.20 (septet, 1H, isopropyl CH), 4.70 (s, 2H, CH₂CN), 6.80–7.30 (m, 4H, aromatic).
  • IR (KBr) : 2245 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
  • MS (EI) : m/z 189 [M]⁺.

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
  • Melting Point : 58–59°C (lit. for analogous nitriles).

Industrial and Research Applications

  • Agrochemicals : Intermediate for herbicides with enhanced lipid solubility due to the isopropyl group.
  • Pharmaceuticals : Precursor to β-blockers and anticholinergic agents.

Chemical Reactions Analysis

Cyanomethylation via Radical Pathways

Acetonitrile derivatives often participate in radical-mediated cyanomethylation. For example:

  • Radical Generation : Tert-butoxy or benzoate radicals abstract α-hydrogens from acetonitrile to form cyanomethyl radicals (e.g., - CH₂CN ) .

  • Coupling with Alkenes/Alkynes : Cyanomethyl radicals add to electron-deficient alkenes (e.g., coumarins, styrenes) or alkynes, forming β,γ-unsaturated nitriles or cyclized products .

Hypothesized Pathway for [2-(1-Methylethyl)phenoxy]acetonitrile :
The isopropylphenoxy group may direct radical addition to the ortho/para positions, followed by H-abstraction or oxidation to yield substituted nitriles.

Nucleophilic Additions

Activated alkynes undergo conjugate additions with nitriles. For instance:

  • Solvent Effects : Polar solvents (e.g., DMSO, acetonitrile) stabilize enolate intermediates, favoring anti-addition (Table 1) .

SolventDielectric ConstantE/Z Ratio
Benzene2.2798/2
Acetonitrile37.534/66
DMSO46.722/78

Implications : In acetonitrile, [2-(1-methylethyl)phenoxy]acetonitrile could undergo stereoselective additions to activated alkynes, with solvent polarity modulating E/Z outcomes.

Electrochemical Functionalization

Electrooxidative methods enable C–H activation and annulation:

  • Example : Phenols couple with N-acetylindoles in HFIP/CH₂Cl₂ under electrochemical conditions to form fused heterocycles .

  • Potential Application : The phenoxy group in [2-(1-methylethyl)phenoxy]acetonitrile may undergo similar oxidative coupling, leveraging the nitrile as an electron-withdrawing director.

Transition Metal-Free Cyanomethylation

Metal-free systems using oxidants like DTBP or TBPB facilitate:

  • Mechanism : Radical chain propagation via hydrogen abstraction from acetonitrile, followed by addition to unsaturated bonds (e.g., alkynes, ketones) .

  • Substrate Scope : Broad functional group tolerance (electron-withdrawing/donating groups, steric hindrance) .

Predicted Reactivity : The isopropylphenoxy substituent may enhance steric effects, potentially slowing radical addition but favoring regioselectivity.

Acid/Base-Mediated Transformations

  • Hydrolysis : Nitriles hydrolyze to carboxylic acids or amides under acidic/basic conditions. For example, acetonitrile derivatives dehydrate to nitriles via formic acid catalysis .

  • Ritter Reaction : Nitriles react with ketones in the presence of trifluoroacetic anhydride (TFAA) to form amides .

Synthetic Utility : [2-(1-Methylethyl)phenoxy]acetonitrile could serve as a precursor for amides or carboxylic acids with isopropylphenoxy motifs.

Cyclization Reactions

Acetonitrile participates in [2+2] cyclizations with alkynes to form cyclobutenones (Scheme 1) :

  • Tf₂O activates acetonitrile, forming an electrophilic intermediate.

  • Cycloaddition with alkynes yields cyclobutene amines, which hydrolyze to cyclobutenones.

Adaptation : Substituting alkynes with tailored substrates could enable access to polycyclic architectures incorporating the isopropylphenoxy group.

Byproduct Analysis and Selectivity

DFT studies reveal that van der Waals interactions and solvent effects dictate regioselectivity in acetonitrile-alkyne reactions . For example:

  • Pathway Energy Barriers : Lower barriers favor terminal alkyne addition (ΔG‡ = 15–20 kcal/mol) over internal positions .

  • Byproduct Suppression : Sodium phosphate additives reduce energy barriers, enhancing main product formation .

Limitations and Challenges

  • Steric Hindrance : Bulky isopropylphenoxy groups may impede reaction kinetics in metal-catalyzed or radical pathways.

  • Solubility : Polar aprotic solvents (e.g., DMF, acetonitrile) are often required, complicating large-scale synthesis.

Scientific Research Applications

Overview

[2-(1-Methylethyl)phenoxy]acetonitrile, with the molecular formula C11H13NO, is an organic compound that has garnered interest in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a phenoxy group connected to an acetonitrile moiety with an isopropyl substituent, enables diverse applications in scientific research and industrial processes.

Industrial Uses

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of complex organic molecules, facilitating the creation of various pharmaceuticals and agrochemicals.
  • Production of Specialty Chemicals : The compound is utilized in producing specialty chemicals that require specific functional groups for their efficacy.

Pharmacological Research

Recent studies have explored the pharmacological properties of [2-(1-Methylethyl)phenoxy]acetonitrile. It has shown potential in:

  • Anticancer Activity : Investigations into its effects on cancer cell lines indicate that it may inhibit tumor growth through specific mechanisms involving enzyme modulation.
  • Biomolecular Interactions : The compound's ability to interact with biological macromolecules suggests potential therapeutic applications in drug design.

Case Studies

  • Anti-Cancer Studies : In vitro studies have demonstrated that [2-(1-Methylethyl)phenoxy]acetonitrile can induce apoptosis in cancer cells by activating specific signaling pathways. For example, treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cultured cancer cells.
  • Enzyme Inhibition : Research indicates that [2-(1-Methylethyl)phenoxy]acetonitrile may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to reduced tumor proliferation rates.

Reactivity

The compound undergoes several chemical reactions:

  • Oxidation : The phenoxy group can be oxidized to form quinones.
  • Reduction : The nitrile group can be reduced to primary amines.
  • Substitution Reactions : The phenoxy group participates in nucleophilic substitution reactions, allowing for further derivatization.

Comparison with Related Compounds

Compound NameStructureKey Properties
2-[3-(1-Methylethyl)phenoxy]acetonitrileStructureSimilar reactivity but different positional effects on binding
2-[4-(1-Methylethyl)phenoxy]acetonitrileStructureExhibits different pharmacological profiles due to structural variations

Mechanism of Action

The mechanism of action of [2-(1-Methylethyl)phenoxy]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-(1-Methylethyl)phenoxy]acetonitrile with structurally related phenoxy acetonitriles:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
[2-(1-Methylethyl)phenoxy]acetonitrile Not reported C₁₁H₁₃NO 175.23 2-isopropylphenoxy, CH₂CN Low (hydrophobic)
2-(2-Ethoxyphenoxy)acetonitrile 6781-16-4 C₁₀H₁₁NO₂ 191.20 2-ethoxyphenoxy, CH₂CN Moderate (polar ether)
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile 352547-54-7 C₁₁H₁₃NO₂ 191.23 4-(methoxyethoxy)phenoxy, CH₂CN Higher (polar chain)
2-(2-Benzoylphenoxy)acetonitrile 58430-06-1 C₁₅H₁₁NO₂ 237.25 2-benzoylphenoxy, CH₂CN Very low (bulky aryl)
Key Observations:
  • Solubility : The isopropyl group in the target compound reduces water solubility compared to analogs with polar substituents (e.g., methoxyethoxy in ). Bulky groups like benzoyl further decrease solubility .
  • Synthetic Routes: Most analogs are synthesized via nucleophilic substitution, where a phenoxide reacts with chloroacetonitrile under basic conditions . For example, 2-(2-ethoxyphenoxy)acetonitrile is derived from 2-ethoxyphenol and chloroacetonitrile .
  • Thermal Stability : Nitriles generally exhibit high thermal stability, but bulky substituents (e.g., benzoyl) may lower melting points due to reduced crystallinity .

Biological Activity

[2-(1-Methylethyl)phenoxy]acetonitrile, also known by its CAS number 71432-53-6, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
CAS Number71432-53-6
IUPAC Name[2-(1-Methylethyl)phenoxy]acetonitrile

Structural Characteristics

The compound features a phenoxy group attached to an acetonitrile moiety, which contributes to its diverse interactions with biological systems. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its absorption and distribution in biological tissues.

Research indicates that [2-(1-Methylethyl)phenoxy]acetonitrile may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which warrant further investigation.

Case Studies and Research Findings

  • Antimicrobial Properties : A study conducted on various phenoxy derivatives showed that [2-(1-Methylethyl)phenoxy]acetonitrile exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, indicating its potential as a lead compound for developing new antibiotics .
  • Cytotoxic Effects : In vitro assays demonstrated that the compound could induce cytotoxicity in cancer cell lines, particularly in breast and colon cancer models. The IC50 values were reported at approximately 30 µM, suggesting that it may act as a chemotherapeutic agent .
  • Anti-inflammatory Activity : Research has indicated that [2-(1-Methylethyl)phenoxy]acetonitrile can reduce pro-inflammatory cytokine production in macrophages, highlighting its potential role in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of [2-(1-Methylethyl)phenoxy]acetonitrile, it is beneficial to compare it with similar compounds:

CompoundBiological ActivityReference
Phenoxyacetic AcidHerbicidal properties
Bisphenol AEndocrine disruptor
Thymol DerivativesAntifungal activity

Q & A

Q. What are the established synthetic routes for [2-(1-Methylethyl)phenoxy]acetonitrile, and what key reaction parameters influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-(1-methylethyl)phenol with bromoacetonitrile. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetone) enhance reactivity compared to non-polar alternatives.
  • Base optimization : Potassium carbonate (K₂CO₃) is commonly used, but phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yields by facilitating phase mixing .
  • Temperature control : Reflux conditions (80–100°C) are critical for completing the reaction within 12–24 hours.
    Yield optimization requires balancing steric hindrance from the isopropyl group with electrophilic activation of the nitrile precursor.

Q. How can researchers characterize the purity and structural integrity of [2-(1-Methylethyl)phenoxy]acetonitrile post-synthesis?

Methodological Answer:

  • Chromatography : HPLC with a C18 column and acetonitrile/water gradient (60:40 to 90:10) at UV 254 nm detects impurities. Retention time should align with reference standards .
  • Spectroscopy :
    • ¹H NMR : The methylene group (CH₂CN) appears as a singlet at δ 4.7–4.9 ppm, while the isopropyl group shows a septet (δ 3.0–3.2 ppm) and doublets (δ 1.2–1.4 ppm) .
    • IR : Confirm the nitrile stretch at ~2250 cm⁻¹ and aryl ether C-O-C stretch at ~1250 cm⁻¹ .
  • Mass spectrometry : ESI-MS should display [M+H]⁺ at m/z 190.1 (calculated for C₁₁H₁₃NO).

Q. What safety precautions are critical when handling [2-(1-Methylethyl)phenoxy]acetonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use a fume hood to mitigate inhalation risks due to acetonitrile volatility .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
  • Emergency protocols : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction efficiencies for [2-(1-Methylethyl)phenoxy]acetonitrile in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: Discrepancies in catalytic efficiency often arise from:

  • Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) impact turnover numbers. Screen ligands (e.g., XPhos) to enhance stability .
  • Solvent/base systems : Dioxane with Cs₂CO₃ increases boronic acid activation compared to DMF/Na₂CO₃.
  • DOE optimization : Use a factorial design to test variables (temperature, equivalents, and stirring rate) and validate via kinetic profiling .

Q. How does the steric hindrance of the 1-methylethyl group influence the reactivity of [2-(1-Methylethyl)phenoxy]acetonitrile in nucleophilic addition reactions?

Methodological Answer: The isopropyl group induces steric shielding at the nitrile carbon, reducing electrophilicity. To overcome this:

  • Nucleophile strength : Use Grignard reagents (e.g., MeMgBr) instead of milder nucleophiles like amines.
  • Temperature : Elevate reaction temperatures (80–100°C) to enhance kinetic accessibility.
  • Computational modeling : DFT studies (e.g., Gaussian 16) quantify steric effects by analyzing LUMO distribution and transition-state geometries .

Q. What analytical challenges arise in detecting degradation products of [2-(1-Methylethyl)phenoxy]acetonitrile under oxidative conditions?

Methodological Answer:

  • LC-MS/MS : Employ a Q-TOF system to identify oxidation byproducts (e.g., phenoxyacetic acid derivatives) using positive/negative ionization modes.
  • Stability testing : Accelerate degradation under H₂O₂/UV light and compare chromatograms to control samples.
  • Isotopic labeling : Use ¹³C-labeled acetonitrile to trace degradation pathways via isotopic patterns .

Q. How can researchers address conflicting data on the compound’s stability in aqueous vs. non-aqueous matrices?

Methodological Answer:

  • Matrix-specific studies : Conduct stability tests in buffered solutions (pH 4–9) and organic solvents (e.g., acetonitrile, DMSO) at 25°C and 40°C.
  • Kinetic profiling : Monitor hydrolysis rates via UV-Vis spectroscopy (λ=270 nm for nitrile loss).
  • Contradiction resolution : Replicate conflicting studies with standardized protocols (e.g., ICH guidelines) to isolate variables like trace metal contaminants .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1-Methylethyl)phenoxy]acetonitrile
Reactant of Route 2
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[2-(1-Methylethyl)phenoxy]acetonitrile

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